gamma-Heptalactone

Catalog No.
S575276
CAS No.
105-21-5
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Heptalactone

CAS Number

105-21-5

Product Name

gamma-Heptalactone

IUPAC Name

5-propyloxolan-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3

InChI Key

VLSVVMPLPMNWBH-UHFFFAOYSA-N

SMILES

CCCC1CCC(=O)O1

Solubility

miscible with alcohol and most fixed oils

Canonical SMILES

CCCC1CCC(=O)O1

Natural Occurrence and Biological Activities:

  • Gamma-heptalactone is a naturally occurring lactone found in various plants and microorganisms, including Polygala senega (Seneca snakeroot) and Mangifera indica (mango) [].
  • Studies have shown that gamma-heptalactone possesses various biological activities, including:
    • Antioxidant properties: Research suggests gamma-heptalactone may exhibit antioxidant activity, potentially protecting cells from damage caused by free radicals [].
    • Antimicrobial activity: Studies indicate gamma-heptalactone may have antimicrobial properties against certain bacteria and fungi [, ].
    • Anti-inflammatory and anticancer activities: Some studies suggest potential anti-inflammatory and anticancer effects of gamma-heptalactone, although further research is needed to confirm these findings [, ].

Applications in Food Science Research:

  • Gamma-heptalactone is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a flavoring agent and adjuvant in various food products [].
  • Food science research explores the use of gamma-heptalactone to:
    • Enhance flavor: Gamma-heptalactone contributes sweet, coconut-like, and caramelic notes, making it a valuable tool for flavor development in various food products [].
    • Mask undesirable flavors: Research suggests gamma-heptalactone can mask undesirable off-flavors in certain foods and beverages [].

Research on the Sensory Properties of Gamma-Heptalactone:

  • Sensory evaluation research plays a crucial role in understanding how humans perceive the aroma and taste of gamma-heptalactone.
  • Studies have shown that gamma-heptalactone is perceived as having a pleasant, sweet, and coconut-like odor and taste profile [].

Gamma-Heptalactone is a cyclic ester, or lactone, with the chemical formula C₇H₁₂O₂ and a CAS number of 105-21-5. It is characterized by a seven-membered ring structure that includes a carbonyl group, making it a member of the lactone family. This compound is known for its pleasant odor, often described as fruity or floral, which makes it valuable in the fragrance industry. Gamma-Heptalactone can be synthesized from various precursors, including acrylic acid and butanol, through typical lactonization reactions .

The primary function of gamma-heptalactone is as a flavor and fragrance compound. It interacts with olfactory receptors in the nose, triggering the perception of a sweet, fruity, and creamy aroma []. The specific mechanism of odor perception is complex and involves interactions between the molecular structure of the compound and the receptor proteins.

Typical of lactones. It can undergo hydrolysis to yield the corresponding hydroxy acid. Additionally, it can react with nucleophiles due to its electrophilic carbonyl carbon. Notably, studies have shown that gamma-heptalactone can also react with free radicals, leading to complex product formations when combined with other lactones such as gamma-caprolactone .

Research indicates that gamma-heptalactone exhibits significant biological activities. In particular, it has been shown to influence metabolic pathways in fungi, such as Monascus purpureus, enhancing the production of secondary metabolites like monacolin K and various pigments . The compound appears to modulate gene expression related to these biosynthetic pathways, suggesting potential applications in fermentation and biotechnology.

The synthesis of gamma-heptalactone typically involves a few key methods:

  • Lactonization of Hydroxy Acids: This method involves the cyclization of heptanoic acid derivatives under acidic conditions.
  • Acrylic Acid and Butanol Reaction: A common laboratory synthesis involves reacting acrylic acid with butanol in the presence of an acid catalyst, facilitating the formation of the lactone through esterification followed by intramolecular cyclization .
  • Radical Initiated Reactions: Gamma-heptalactone can also be synthesized via radical reactions involving precursors like gamma-caprolactone under specific conditions .

Gamma-Heptalactone finds various applications across different industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent due to its fruity notes.
  • Biotechnology: Its role in enhancing metabolite production in fungi makes it useful in fermentation processes for producing natural compounds .

Interaction studies involving gamma-heptalactone have primarily focused on its effects on microbial metabolism. For instance, research has demonstrated that this compound can upregulate specific genes involved in pigment production in Monascus purpureus, indicating its potential as a biostimulant in fermentation processes . Additionally, studies on its reactivity with free radicals suggest that it could be involved in complex biochemical pathways that warrant further investigation.

Gamma-Heptalactone shares structural similarities with several other lactones. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Gamma-CaprolactoneC₆H₁₂O₂Six-membered ring; used in polymer production
Delta-DecalactoneC₁₀H₁₈O₂Ten-membered ring; known for its strong floral scent
4-Hydroxybutanoic Acid LactoneC₄H₈O₃Four-membered ring; less stable than larger lactones

Uniqueness of Gamma-Heptalactone: Unlike many other lactones, gamma-heptalactone's seven-membered structure allows for specific interactions in biological systems that enhance metabolite production. Its pleasant aroma also differentiates it from other similar compounds that may not possess such desirable sensory properties.

Quorum sensing represents a sophisticated cell-to-cell communication system that enables fungi to monitor population density and coordinate gene expression accordingly [3]. This density-dependent regulatory mechanism involves the production and release of small diffusible signaling molecules that accumulate in the extracellular environment as microbial populations grow [4]. When these quorum-sensing molecules reach critical threshold concentrations, they trigger coordinated changes in gene expression across the entire population [1].

In fungal systems, quorum sensing mechanisms facilitate the regulation of numerous biological processes including morphogenesis, biofilm formation, sporulation, and secondary metabolite production [3]. The signaling process begins with individual fungal cells producing and secreting small molecular weight compounds into their surrounding environment [15]. As cell density increases, the concentration of these molecules rises proportionally, eventually reaching levels sufficient to activate specific cellular responses [19].

The molecular components of fungal quorum sensing systems include the signaling molecules themselves, receptor proteins that detect these compounds, and downstream signal transduction pathways that mediate cellular responses [8]. Unlike bacterial quorum sensing systems that primarily utilize acyl-homoserine lactones, fungal communication relies on a diverse array of chemical messengers including alcohols, lipids, peptides, and lactone-containing compounds [12] [29].

Fungal quorum sensing differs fundamentally from bacterial systems in several key aspects. While bacterial quorum sensing often involves highly conserved signaling molecules across species, fungal communication appears to be more species-specific with limited cross-talk between different genera [15]. Additionally, fungal quorum sensing molecules frequently serve dual roles as both communication signals and metabolic intermediates, reflecting the complex integration of cell-cell communication with primary and secondary metabolism [18].

Endogenous Production Pathways in Aspergillus nidulans

Aspergillus nidulans represents a well-characterized model system for understanding fungal quorum sensing, particularly through its production of gamma-heptalactone [1] [5]. This filamentous fungus synthesizes gamma-heptalactone as an endogenous signaling molecule during specific phases of its growth cycle, with production being closely linked to cell density and metabolic state [1].

The biosynthetic pathway leading to gamma-heptalactone production in Aspergillus nidulans involves complex metabolic networks that integrate primary metabolism with secondary metabolite synthesis [11]. During the stationary phase of growth, when glucose becomes limiting and cell density reaches maximum levels, Aspergillus nidulans begins producing and secreting gamma-heptalactone into the culture medium [1] [5]. This temporal regulation suggests that gamma-heptalactone production is controlled by multiple regulatory mechanisms including nutrient availability, growth phase, and population density.

The molecular machinery responsible for gamma-heptalactone biosynthesis appears to be integrated with the organism's secondary metabolite production pathways [11]. Studies have demonstrated that the same cultures producing gamma-heptalactone also show enhanced production of penicillin, indicating shared regulatory mechanisms between these biosynthetic processes [1]. The enzyme systems involved in gamma-heptalactone synthesis likely include fatty acid biosynthetic enzymes and specialized lactone-forming activities, though the complete enzymatic pathway remains to be fully elucidated [11].

Genetic analysis has revealed that gamma-heptalactone production in Aspergillus nidulans is subject to complex regulatory control involving multiple transcriptional regulators [24] [25]. The penicillin biosynthesis genes, including ipnA encoding isopenicillin N synthetase, show coordinated regulation with gamma-heptalactone production, suggesting common upstream regulatory elements [23] [26]. This co-regulation extends to other secondary metabolite pathways, indicating that gamma-heptalactone may serve as a global signal for secondary metabolism activation [11].

Cell Density-Dependent Accumulation Patterns

The accumulation of gamma-heptalactone in Aspergillus nidulans cultures exhibits clear cell density-dependent patterns that are characteristic of authentic quorum sensing molecules [1] [5]. Experimental studies have demonstrated that gamma-heptalactone accumulates in the culture medium in direct proportion to cell density, with highest concentrations observed during the stationary phase when population density reaches maximum levels [1].

Detailed analysis of gamma-heptalactone accumulation patterns reveals several key characteristics that support its role as a quorum sensing molecule [1]. First, the compound is produced and released into the extracellular environment during active growth phases, particularly as cultures transition from exponential to stationary phase [33] [34]. Second, the concentration of gamma-heptalactone in culture supernatants correlates directly with cell biomass and culture age [1]. Third, exogenous addition of gamma-heptalactone to low-density cultures can reproduce the physiological effects normally observed only at high cell densities [1].

The threshold concentration required for gamma-heptalactone to exert its quorum sensing effects has been experimentally determined through bioassay studies [1]. When ethyl acetate extracts containing gamma-heptalactone from stationary phase cultures are added to low-density cell cultures, specific physiological responses are triggered including abolition of the lag phase, earlier entry into deceleration phase, and significant changes in secondary metabolite production [1]. These responses occur only when gamma-heptalactone concentrations exceed specific threshold levels, demonstrating the dose-dependent nature of this quorum sensing system [1].

Time-course studies of gamma-heptalactone accumulation reveal dynamic patterns that reflect the changing metabolic state of Aspergillus nidulans cultures [34]. During early exponential growth phases, gamma-heptalactone levels remain below detection limits [1]. As cultures progress through the growth cycle and cell density increases, gamma-heptalactone begins to accumulate in the medium, reaching maximum concentrations during the stationary phase [1] [33]. This temporal pattern of accumulation is consistent with the regulatory role of gamma-heptalactone in coordinating population-level responses to nutrient limitation and high cell density [1].

Growth PhaseCell DensityGamma-Heptalactone LevelPhysiological Response
ExponentialLowBelow detectionNormal growth pattern
Late ExponentialModerateDetectableInitial signaling activation
StationaryHighMaximumFull quorum response
Death PhaseDecliningDecreasingSignal degradation

Concentration-Dependent Morphological Changes

Gamma-heptalactone demonstrates profound concentration-dependent effects on mycelial morphology across various fungal species. In Monascus purpureus M1, the application of gamma-heptalactone at concentrations ranging from 25 to 100 μM induces distinct morphological transformations that correlate directly with the applied concentration [1]. At the lowest effective concentration of 25 μM, moderate mycelial folding is observed, while increasing concentrations to 50 μM result in extensive folding and swelling of the mycelial structures [1]. The most pronounced morphological changes occur at 100 μM, where severe folding patterns develop, indicating a dose-dependent response mechanism.

The concentration-dependent morphological changes are characterized by systematic alterations in mycelial surface architecture. Control mycelia typically exhibit smooth, uniform surfaces with regular branching patterns [1]. However, treatment with gamma-heptalactone results in progressive surface modifications. At 25 μM concentration, the mycelial surface begins to display gentle undulations and mild folding patterns [1]. As the concentration increases to 50 μM, the folding becomes more pronounced, with the formation of complex ridge-like structures and increased surface area [1]. At the highest concentration of 100 μM, the mycelial surface becomes extensively wrinkled, with deep folds and pronounced structural irregularities [1].

These morphological changes are accompanied by quantifiable alterations in secondary metabolite production. The relationship between concentration and morphological changes directly correlates with enhanced production of Monascus pigments and monacolin K [1]. At 25 μM gamma-heptalactone, monacolin K production increases by 62.38% compared to control conditions [1]. The pigment production shows significant enhancement at 50 μM concentration, with yellow, orange, and red pigments increasing by 115.70%, 141.52%, and 100.88%, respectively [1].

Cellular Ultrastructure Alterations

Scanning electron microscopy analyses reveal detailed ultrastructural changes in mycelial cells following gamma-heptalactone treatment. The cellular ultrastructure modifications encompass multiple cellular components, including the cell wall, cytoplasm, and extracellular matrix [1]. The mycelial surface, which appears smooth and regular in control conditions, undergoes dramatic transformation to display folded and wrinkled configurations [1].

Cell wall modifications represent one of the most significant ultrastructural changes induced by gamma-heptalactone. The cell wall thickness increases substantially, with denser structural organization compared to control mycelia [1]. This enhanced cell wall density corresponds to improved structural integrity and altered mechanical properties of the mycelial network. The cytoplasm also undergoes notable changes, displaying darker appearance under electron microscopy, indicating increased metabolic activity and enhanced organellar density [1].

Vacuolar structures within the treated mycelia show considerable enlargement compared to control conditions [1]. These enlarged vacuoles likely serve as storage compartments for the enhanced secondary metabolite production observed following gamma-heptalactone treatment. The extracellular matrix surrounding the mycelia shows enhanced secretion patterns, with increased deposition of extracellular materials [1]. This enhanced secretion correlates with the observed increases in secondary metabolite production and export.

The ultrastructural changes extend to the cellular organelles involved in secondary metabolism. Mitochondria appear more numerous and enlarged in gamma-heptalactone-treated mycelia, consistent with the enhanced metabolic activity required for increased secondary metabolite biosynthesis [1]. The endoplasmic reticulum network shows expansion and increased complexity, reflecting the enhanced protein synthesis and metabolic flux associated with secondary metabolite production [1].

Growth Phase Transitions

Gamma-heptalactone significantly influences the growth phase transitions of fungal cultures, acting as a quorum-sensing molecule that modulates population density-dependent responses [2]. In Aspergillus nidulans, gamma-heptalactone acts as an endogenously produced quorum-sensing molecule that accumulates during high cell density conditions and alters organism behavior at low cell density [2]. The compound induces earlier growth phase transitions by abolishing the lag phase and inducing an earlier deceleration phase [2].

The growth phase modifications are characterized by specific temporal patterns. When gamma-heptalactone is added to low-density cell cultures, it results in immediate elimination of the lag phase, allowing cells to enter exponential growth more rapidly [2]. This acceleration is accompanied by a 16.3% decrease in final cell dry weight, indicating altered growth dynamics and resource allocation [2]. The deceleration phase occurs earlier than in control cultures, suggesting that gamma-heptalactone triggers density-dependent responses even at low cell densities [2].

The growth phase transitions are mediated through specific molecular mechanisms involving gene expression changes. The expression of the ipnA::lacZ reporter gene construct, used as a marker for penicillin production, increases by 37.8% in response to gamma-heptalactone treatment [2]. This upregulation indicates that growth phase transitions are coupled with enhanced secondary metabolite production, demonstrating the coordinated nature of morphological and metabolic responses [2].

In Aspergillus ochraceus, gamma-heptalactone influences growth phase transitions through modulation of the G protein-coupled receptor to cyclic adenosine monophosphate pathway [3]. The compound affects the density threshold for optimal growth, with 10³ spores/mL representing the low density that produces the most ochratoxin A [3]. This density-dependent response demonstrates the role of gamma-heptalactone in coordinating growth phase transitions with metabolic output [3].

Impact on Spore Formation and Morphology

Gamma-heptalactone exerts significant influence on spore formation processes and morphological characteristics across multiple fungal species. The compound affects both the initiation and progression of sporulation, leading to alterations in spore number, size, and structural features [1]. In Monascus purpureus, gamma-heptalactone treatment results in enhanced spore production accompanied by distinct morphological changes in spore surface architecture [1].

The spore formation process is regulated through transcriptional control of key developmental genes. Treatment with gamma-heptalactone leads to upregulation of crucial sporulation-related genes, including brlA, wetA, and laeA [1]. The brlA gene, encoding a transcription factor essential for asexual reproduction, shows increased expression following gamma-heptalactone treatment [1]. Similarly, wetA, which mediates spore maturation and impermeability, demonstrates enhanced transcriptional activity [1]. The global regulator laeA, which controls secondary metabolite biosynthesis and morphogenesis, also shows upregulated expression in response to gamma-heptalactone [1].

Morphological changes in spores following gamma-heptalactone treatment are characterized by surface modifications and structural alterations. Scanning electron microscopy reveals that treated spores display increased surface roughness and wrinkled appearance compared to control spores [1]. The spore surface develops characteristic folding patterns similar to those observed in mycelial structures, indicating a coordinated morphological response throughout the fungal life cycle [1].

The spore formation process is also influenced by the concentration of gamma-heptalactone applied. At optimal concentrations, spore production is enhanced while maintaining spore viability and germination capacity [1]. However, excessive concentrations can lead to abnormal spore development and reduced viability, indicating the importance of concentration control in spore formation processes [1].

In Aspergillus ochraceus, gamma-heptalactone affects spore germination processes through modulation of G protein-coupled receptor signaling pathways [3]. The compound influences the dormancy-breaking mechanisms in spores, promoting earlier germination and enhanced hyphal development [3]. This effect is mediated through glucose perception and activation of the adenylate cyclase-cyclic adenosine monophosphate-protein kinase A pathway [3].

Effects on Hyphal Branching Patterns

Gamma-heptalactone significantly modifies hyphal branching patterns in filamentous fungi, influencing both the frequency and morphology of branch formation. The compound acts as a signaling molecule that regulates the spatial and temporal aspects of hyphal development, leading to altered branching architectures [4]. In Aspergillus terreus, the addition of butyrolactone-I, a related lactone compound, increases hyphal branching three-fold, demonstrating the potent effects of lactone molecules on branching patterns [4].

The mechanisms underlying altered branching patterns involve modulation of key regulatory pathways controlling hyphal development. Gamma-heptalactone influences the expression of genes involved in polarity establishment and maintenance, including components of the cytoskeleton and vesicle trafficking machinery [5]. The compound affects the localization and activity of proteins involved in branch site selection, leading to increased branching frequency and altered branch positioning [5].

Hyphal branching patterns are modified through changes in the underlying cellular processes governing branch formation. The compound influences the accumulation of regulatory proteins at potential branch sites, affecting the probability of branch initiation [5]. Additionally, gamma-heptalactone modulates the transport of growth factors and signaling molecules to branch sites, influencing the development and maturation of newly formed branches [5].

The altered branching patterns result in increased mycelial surface area and enhanced capacity for nutrient uptake and metabolite secretion. The three-fold increase in hyphal branching observed in response to lactone treatment corresponds to significantly enhanced production of secondary metabolites [4]. This correlation indicates that morphological changes in branching patterns directly contribute to improved metabolic performance [4].

Branching pattern modifications are also associated with changes in mycelial architecture and colony morphology. Gamma-heptalactone treatment results in denser mycelial networks with increased interconnectivity between hyphal strands [1]. This enhanced mycelial architecture provides improved structural support and facilitates efficient nutrient distribution throughout the colony [1].

Cytological Mechanisms of Action

The cytological mechanisms underlying gamma-heptalactone effects involve complex interactions between multiple cellular signaling pathways and molecular targets. The compound functions as a quorum-sensing molecule that triggers cascade reactions leading to coordinated changes in gene expression and cellular physiology [2]. The primary mechanism involves binding to specific cellular receptors and activation of downstream signaling pathways [3].

In Aspergillus ochraceus, gamma-heptalactone acts through the G protein-coupled receptor GprC, which functions as a sugar sensor and responds to both glucose and oxylipins [3]. The compound binds to GprC and activates the adenylate cyclase-cyclic adenosine monophosphate-protein kinase A signaling pathway [3]. This activation leads to modulation of gene expression patterns and cellular responses associated with growth, development, and secondary metabolite production [3].

The cytological effects of gamma-heptalactone involve modulation of protein kinase cascades that control cellular processes. The compound influences the activity of protein kinase A, which phosphorylates target proteins involved in gene regulation and metabolic control [3]. Additionally, gamma-heptalactone affects the expression and activity of phospholipase C and protein kinase C, indicating involvement of multiple signaling pathways in its mechanism of action [6].

Gene expression changes induced by gamma-heptalactone involve upregulation of biosynthetic gene clusters responsible for secondary metabolite production. In Monascus purpureus, the compound significantly upregulates the expression of genes involved in Monascus pigment biosynthesis, including MpPKS5, MpFasA2, mppB, mppC, mppD, mppG, mpp7, mppR1, and mppR2 [1]. Similarly, genes involved in monacolin K biosynthesis, including mokA, mokC, mokE, mokH, and mokI, show enhanced expression following gamma-heptalactone treatment [1].

The cytological mechanisms also involve modulation of cellular metabolism and energy production. Gamma-heptalactone treatment results in enhanced mitochondrial activity and increased ATP production, providing the energy required for enhanced secondary metabolite biosynthesis [1]. The compound also affects the expression of genes involved in primary metabolism, including those encoding enzymes of glycolysis, the tricarboxylic acid cycle, and fatty acid synthesis [1].

Cellular transport mechanisms are also influenced by gamma-heptalactone treatment. The compound upregulates the expression of efflux pump genes, including mokI, which encodes a protein involved in monacolin K export [1]. This upregulation facilitates the secretion of secondary metabolites from the cell, contributing to the observed increases in extracellular metabolite concentrations [1].

Physical Description

colourless, slightly oily liquid with a coconut, sweet, malty, caramel odou

XLogP3

1.1

Density

0.997-1.004 (20°)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1613 of 1659 companies (only ~ 2.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

105-21-5
57129-71-2

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

2(3H)-Furanone, dihydro-5-propyl-: ACTIVE

Dates

Last modified: 08-15-2023

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